Butyl pentadecanoate
Description
Butyl pentadecanoate (C₁₉H₃₈O₂) is an ester derived from pentadecanoic acid (C₁₅H₃₀O₂) and butanol. While direct references to this compound are absent in the provided evidence, its structural and functional properties can be inferred from related pentadecanoate esters. Esters of pentadecanoic acid are widely studied for their biological roles, synthetic applications, and physicochemical characteristics. For instance, methyl and ethyl pentadecanoate are documented as pheromones or analytical standards , while ergosta-7,22-dien-3β-yl pentadecanoate exhibits tumor-cell inhibition . This compound’s longer alkyl chain likely confers distinct solubility, volatility, and industrial applicability compared to shorter-chain analogs.
Properties
CAS No. |
35996-97-5 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
butyl pentadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-6-4-2/h3-18H2,1-2H3 |
InChI Key |
KRMLKIYWYMUWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl pentadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Pentadecanoic acid and butyl alcohol.
Reduction: Butyl alcohol and pentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Drug Delivery Systems
One of the prominent applications of butyl pentadecanoate is in drug delivery systems, particularly in the formulation of polymeric microspheres. Research indicates that fatty acid esters can modify the release profiles of drugs encapsulated within polymer matrices. For instance, studies have shown that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) microspheres can enhance drug release characteristics by altering the microsphere's structural integrity and hydrophilicity.
- Case Study : A study focusing on the release kinetics of isoperidone from PLGA microspheres demonstrated that the inclusion of this compound significantly prolonged the drug release period compared to formulations without it. The study highlighted that the presence of this compound affected the porosity and crystallinity of the microspheres, leading to a more sustained release profile over time .
Plasticizers in Polymer Science
This compound is also investigated as a potential plasticizer in polymer formulations. Plasticizers are additives that increase the plasticity or fluidity of a material, enhancing its processing and performance characteristics.
- Research Findings : A comprehensive study on plasticizers for polymer inclusion membranes (PIMs) indicated that this compound could improve mechanical properties and transport efficiency when incorporated into PIMs. The study emphasized that the selection of appropriate plasticizers like this compound can lead to enhanced membrane performance in applications such as gas separation and ion transport .
Cosmetic and Personal Care Formulations
In cosmetic formulations, this compound may serve as an emollient or skin-conditioning agent due to its fatty acid composition. Its ability to form a barrier on the skin can help retain moisture and provide a smooth feel.
- Application Example : In personal care products, esters like this compound are often used to improve texture and spreadability while providing moisturizing benefits without leaving a greasy residue.
Comparative Data on Applications
Future Research Directions
Future studies should focus on:
- Exploring the long-term stability and compatibility of this compound in various formulations.
- Investigating its effects on different types of polymers to broaden its application scope.
- Conducting comprehensive safety assessments to ensure its suitability for use in consumer products.
Mechanism of Action
The mechanism of action of butyl pentadecanoate involves its interaction with various molecular targets. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR) pathway. These pathways are crucial for regulating cellular metabolism, growth, and longevity . The compound’s effects on these pathways contribute to its potential therapeutic benefits, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Butyl pentadecanoate differs from other pentadecanoate esters in alkyl chain length and molecular weight, influencing its physical properties and applications. The table below summarizes key differences:
*Estimated based on homologous series trends.
Biological Activity
Butyl pentadecanoate, also known as this compound or butyl pentadecanoic acid, is an ester derived from pentadecanoic acid and butanol. Its biological activity has garnered interest in various fields, including pharmacology, toxicology, and biochemistry. This article delves into the biological properties of this compound, supported by relevant data and case studies.
- Molecular Formula : CHO
- Molecular Weight : 312.53 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 362.4 °C
- Flash Point : 176.4 °C
- LogP (Partition Coefficient) : 9.21
These properties indicate that this compound is a hydrophobic compound, which influences its absorption and distribution in biological systems.
1. Antimicrobial Properties
Research has indicated that fatty acid esters, including this compound, exhibit antimicrobial activity against various pathogens. A study demonstrated that long-chain fatty acids can disrupt microbial membranes, leading to cell lysis and death. The efficacy of this compound as an antimicrobial agent can be attributed to its ability to integrate into lipid membranes of bacteria, altering their permeability .
2. Toxicological Profile
The toxicological assessment of this compound suggests potential risks associated with exposure. It is classified as toxic upon inhalation and skin contact. The compound has been shown to induce cytotoxic effects in certain cell lines at high concentrations, which raises concerns for its safety in industrial applications .
| Exposure Route | Toxicity Level | Effects |
|---|---|---|
| Inhalation | Toxic | Respiratory irritation |
| Skin Contact | Toxic | Dermal irritation |
| Ingestion | Toxic | Gastrointestinal distress |
3. Pharmacological Applications
This compound has been explored for its potential therapeutic applications. Its role as a biochemical reagent in life sciences research highlights its utility in drug formulation and delivery systems. Studies suggest that esters like this compound can enhance the solubility and bioavailability of poorly soluble drugs .
4. Case Studies
- Case Study 1 : A study conducted on the effects of this compound on cancer cell lines revealed that it exhibited selective cytotoxicity against certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies with reduced side effects .
- Case Study 2 : Research investigating the anti-inflammatory properties of fatty acid esters found that this compound could modulate inflammatory responses in vitro, suggesting a potential role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
